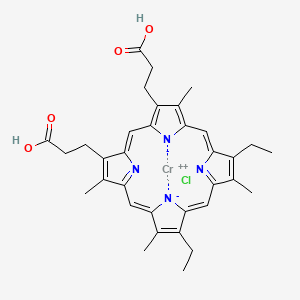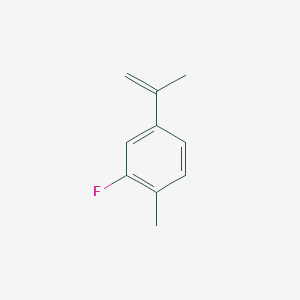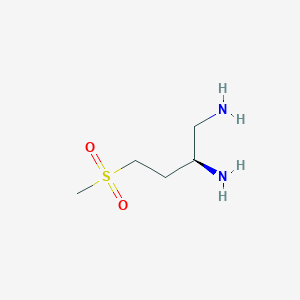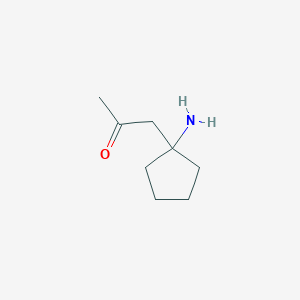
trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the carboxylic acid group with a tert-butoxycarbonyl (Boc) group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protective groups like Cbz and Boc.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, deprotection reactions yield the free amino and carboxylic acid groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of protein interactions and enzyme mechanisms .
Medicine: Although not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is not well-documented. its role as a building block in chemical synthesis suggests that it interacts with various molecular targets and pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(3S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1 |
Clé InChI |
VPZVIGMHFDMXRW-QWRGUYRKSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
SMILES canonique |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)








